2-Methyl-5-[(methylamino)methyl]-1,3-oxazole
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Overview
Description
2-Methyl-5-[(methylamino)methyl]-1,3-oxazole is a heterocyclic organic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(methylamino)methyl]-1,3-oxazole typically involves the reaction of 2-methyl-1,3-oxazole with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-methyl-1,3-oxazole, formaldehyde, and methylamine.
Reaction Conditions: The reaction is typically conducted in an aqueous or organic solvent at a temperature range of 50-100°C.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(methylamino)methyl]-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
2-Methyl-5-[(methylamino)methyl]-1,3-oxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(methylamino)methyl]-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to produce desired biological effects.
Altering Cellular Pathways: Affecting cellular signaling pathways to influence cell function and behavior.
Comparison with Similar Compounds
2-Methyl-5-[(methylamino)methyl]-1,3-oxazole can be compared with other similar compounds, such as:
2-[(Methylamino)methyl]phenol: Known for its antibiofilm activity against Staphylococcus aureus.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for various applications.
Properties
Molecular Formula |
C6H10N2O |
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Molecular Weight |
126.16 g/mol |
IUPAC Name |
N-methyl-1-(2-methyl-1,3-oxazol-5-yl)methanamine |
InChI |
InChI=1S/C6H10N2O/c1-5-8-4-6(9-5)3-7-2/h4,7H,3H2,1-2H3 |
InChI Key |
GWMYKNYCYVXKIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)CNC |
Origin of Product |
United States |
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